molecular formula C14H16N4O2S B11592412 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11592412
M. Wt: 304.37 g/mol
InChI Key: GVECLCLFOUOUJU-UHFFFAOYSA-N
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Description

2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring, an amide group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.

    Amidation: The final step involves the formation of the amide bond through a coupling reaction between the sulfanyl-substituted pyrimidine and 2,3-dimethylphenylacetic acid using a coupling agent such as diethylphosphorocyanidate (DEPC) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, alcohols, thiols, in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to inhibit key enzymes and pathways in pathogens and cancer cells.

    Biological Research: Used as a probe to study the function of pyrimidine-related enzymes and pathways in biological systems.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are crucial for DNA synthesis and cell proliferation.

    Pathway Modulation: It modulates pathways involved in nucleotide synthesis and repair, leading to the disruption of cellular processes in pathogens and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known DHFR inhibitor used in cancer therapy.

    Pemetrexed: Another antifolate drug used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

    Trimethoprim: An antibiotic that inhibits bacterial DHFR.

Uniqueness

2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE is unique due to its specific structural features, such as the presence of the 2,3-dimethylphenyl group and the sulfanyl substitution on the pyrimidine ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C14H16N4O2S/c1-8-4-3-5-10(9(8)2)16-13(20)7-21-14-17-11(15)6-12(19)18-14/h3-6H,7H2,1-2H3,(H,16,20)(H3,15,17,18,19)

InChI Key

GVECLCLFOUOUJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)N)C

Origin of Product

United States

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